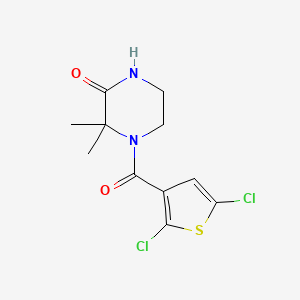

4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one

Description

4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a dichlorothiophene moiety

Properties

IUPAC Name |

4-(2,5-dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2S/c1-11(2)10(17)14-3-4-15(11)9(16)6-5-7(12)18-8(6)13/h5H,3-4H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNQMDNTDIPAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=C(SC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 2,5-dichlorothiophene-3-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane. The reaction conditions often include the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The dichlorothiophene moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

2,5-Dichlorothiophene-3-carbonyl chloride: A precursor in the synthesis of the target compound.

3,3-Dimethylpiperazine: Another precursor used in the synthesis.

Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one is unique due to the combination of the dichlorothiophene and piperazine moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields .

Biological Activity

4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C12H14Cl2N2O2S

- Molecular Weight : 303.22 g/mol

The presence of a piperazine ring and a dichlorothiophene moiety suggests potential interactions with biological targets, including receptors and enzymes.

Research indicates that compounds similar to this compound may act as modulators of serotonin receptors (5-HT receptors), which are implicated in various neuropsychiatric disorders. The compound's structure allows it to interact with these receptors, potentially influencing mood and behavior.

Antidepressant Activity

A study evaluated the antidepressant-like effects of related compounds in animal models. The results showed significant reductions in immobility time in the forced swim test, suggesting that these compounds may exert an antidepressant effect through serotonin modulation .

Antitumor Activity

In vitro studies have demonstrated that derivatives of the piperazine class exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a related compound was shown to inhibit cell proliferation in breast cancer cells by modulating signaling pathways associated with cell survival .

Case Study 1: Antidepressant Effects

In a controlled study involving mice, administration of this compound resulted in a statistically significant decrease in depressive-like behaviors compared to control groups. The study measured behavioral changes using the tail suspension test and the forced swim test, indicating enhanced serotonergic activity .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of piperazine derivatives revealed that treatment with this compound led to a reduction in tumor size in xenograft models. The compound was administered at varying doses over a period of four weeks, demonstrating dose-dependent efficacy against tumor growth while exhibiting minimal toxicity to normal cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(2,5-Dichlorothiophene-3-carbonyl)-3,3-dimethylpiperazin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the thiophene and piperazine moieties. Key steps include:

- Coupling Reactions: Use of acyl chloride intermediates to attach the dichlorothiophene group to the piperazinone core under anhydrous conditions .

- Solvent Selection: Refluxing in polar aprotic solvents (e.g., dimethylformamide) or ethanol to enhance reaction efficiency .

- Condition Optimization: Control of temperature (70–100°C) and pH (neutral to slightly basic) to minimize side products like hydrolyzed intermediates .

Q. Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Solvent | Temperature | Key Reagents | Yield Optimization Tips |

|---|---|---|---|---|

| Thiophene Acylation | DMF | 80°C | SOCl₂, Pyridine | Use molecular sieves to absorb HCl byproducts |

| Piperazine Functionalization | Ethanol | 70°C | EDCI, HOBt | Maintain inert atmosphere (N₂/Ar) |

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity .

- Spectroscopy:

- NMR: ¹H/¹³C NMR in deuterated DMSO to confirm substitution patterns (e.g., dichlorothiophene protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 372.05) .

- Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., PI3K) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Solubility Testing: Use shake-flask method in PBS (pH 7.4) to determine logP and aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) .

- Reproducibility Checks: Replicate assays under controlled conditions (e.g., identical cell passage numbers, serum batches) .

- Structural Confirmation: Verify compound identity via X-ray crystallography to rule out polymorphism or degradation .

Q. Table 2: Common Data Discrepancies and Solutions

| Discrepancy Type | Example | Resolution Strategy |

|---|---|---|

| Varied IC₅₀ Values | 10 µM vs. 50 µM in kinase assays | Standardize ATP concentrations |

| Solubility Conflicts | LogP = 2.5 vs. 3.2 | Validate via HPLC-UV and NMR purity checks |

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Q. How does the compound behave in environmental matrices, and what are its degradation pathways?

Methodological Answer:

- Fate Studies: Use OECD 301B biodegradation tests to assess half-life in soil/water systems .

- Photolysis: Expose to UV light (254 nm) and monitor degradation via LC-MS for byproduct identification .

- Bioaccumulation: Measure BCF (bioconcentration factor) in zebrafish models .

Q. What strategies enable comparative analysis with structural analogs?

Methodological Answer:

Q. Table 3: Key Structural Analogs and Modifications

| Analog Structure | Modification | Impact on Activity |

|---|---|---|

| 3-Chlorophenyl variant | Thiophene → Phenyl | Reduced kinase inhibition |

| Piperazine N-methylation | Increased lipophilicity | Enhanced blood-brain barrier penetration |

Q. How can researchers design robust dose-response experiments for in vivo studies?

Methodological Answer:

- Dosing Regimens: Use staggered administration (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg) in rodent models .

- Endpoint Selection: Measure plasma concentration (LC-MS/MS) and organ toxicity (histopathology) .

- Statistical Power: Apply ANOVA with post-hoc Tukey tests (n ≥ 6 per group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.